molecular formula C11H15NO B13664855 1-(4-Methoxybenzyl)azetidine

1-(4-Methoxybenzyl)azetidine

Cat. No.: B13664855
M. Wt: 177.24 g/mol
InChI Key: QCAAZAFFGJYBNM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-methoxybenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines and pyrrolidines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)azetidine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents.

    Reduction: Reduction of the azetidine ring to form amines.

    Substitution: Nucleophilic substitution reactions at the azetidine nitrogen or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted azetidines and benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom facilitate reactions with various biological molecules, potentially affecting pathways related to enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

    Azetidine: The parent compound with no substituents.

    Aziridine: A three-membered nitrogen heterocycle with higher ring strain.

    Pyrrolidine: A five-membered nitrogen heterocycle with lower ring strain.

Uniqueness: 1-(4-Methoxybenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential bioactivity compared to other azetidines and related compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-10(4-6-11)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3

InChI Key

QCAAZAFFGJYBNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC2

Origin of Product

United States

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